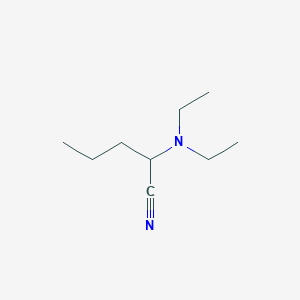

2-(Diethylamino)pentanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

19340-91-1 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-(diethylamino)pentanenitrile |

InChI |

InChI=1S/C9H18N2/c1-4-7-9(8-10)11(5-2)6-3/h9H,4-7H2,1-3H3 |

InChI Key |

MFLABFGDZXEMBX-UHFFFAOYSA-N |

SMILES |

CCCC(C#N)N(CC)CC |

Canonical SMILES |

CCCC(C#N)N(CC)CC |

Synonyms |

2-(Diethylamino)-pentanenitrile |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Diethylamino Pentanenitrile Derivatives

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a hub of reactivity, susceptible to a variety of transformations that allow for its conversion into other valuable functional groups, such as carboxylic acids, amines, aldehydes, and amidoximes.

Hydrolytic Transformations to Carboxylic Acid Derivatives

The nitrile group can be converted to a carboxylic acid through hydrolysis. This transformation can be performed under either acidic or alkaline conditions by heating the nitrile under reflux. libretexts.orgchemguide.co.uk

Under acidic conditions, such as refluxing with dilute hydrochloric acid, the nitrile is hydrolyzed directly to a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In the case of 2-(diethylamino)pentanenitrile, this reaction yields 2-(diethylamino)pentanoic acid and ammonium chloride. The reaction proceeds via an intermediate amide which is subsequently hydrolyzed. chemguide.co.uk

Acid-Catalyzed Hydrolysis

C₉H₁₈N₂ + 2H₂O + H⁺ → C₉H₁₉NO₂ + NH₄⁺

Alkaline hydrolysis, achieved by refluxing the nitrile with an aqueous alkali solution like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk For this compound, this results in sodium 2-(diethylamino)pentanoate. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.orgchemguide.co.uk

Alkaline Hydrolysis

C₉H₁₈N₂ + NaOH + H₂O → C₉H₁₈NNaO₂ + NH₃

C₉H₁₈NNaO₂ + H⁺ → C₉H₁₉NO₂ + Na⁺

Table 1: Hydrolysis of this compound

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute HCl, Heat | 2-(Diethylamino)pentanamide | 2-(Diethylamino)pentanoic acid |

Reduction to Primary Amines and Aldehydes

The nitrile group is readily reduced to afford either primary amines or aldehydes, depending on the choice of reducing agent and reaction conditions. chemistrysteps.com

Reduction to Primary Amines

A complete reduction of the nitrile group to a primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup. chemistrysteps.comchemguide.co.uklibretexts.org This reaction transforms this compound into 2-(diethylamino)pentan-1-amine. Catalytic hydrogenation, using hydrogen gas with a metal catalyst like palladium, platinum, or nickel, also achieves this transformation. chemguide.co.uklibretexts.org

Reduction to Aldehydes

A partial reduction of the nitrile to an aldehyde can be achieved using a milder reducing agent that is less reactive than LiAlH₄. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. The reaction is typically carried out at low temperatures, and the intermediate imine is hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comyoutube.com This process converts this compound into 2-(diethylamino)pentanal.

Table 2: Reduction of this compound

| Desired Product | Reducing Agent | Typical Conditions | Final Product |

|---|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether 2. H₂O workup | 2-(Diethylamino)pentan-1-amine |

| Primary Amine | H₂ / Metal Catalyst | Pd, Pt, or Ni, high pressure/temp | 2-(Diethylamino)pentan-1-amine |

Nucleophilic Addition Reactions of the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. savemyexams.com These reactions are fundamental to carbon-carbon bond formation and further functional group interconversion.

The reduction to amines and aldehydes, as discussed previously, begins with the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the nitrile carbon. chemistrysteps.comyoutube.com

Another significant class of nucleophilic addition involves organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The addition of a Grignard reagent to this compound forms an intermediate imine-magnesium salt. Subsequent hydrolysis of this intermediate does not yield an amine but rather a ketone. For example, the reaction with ethylmagnesium bromide followed by hydrolysis would produce 3-(diethylamino)heptan-2-one. This reaction provides a powerful method for synthesizing ketones from nitriles.

Formation of Amidoximes from Nitrile Precursors

Amidoximes are synthesized from nitriles through the addition of hydroxylamine (B1172632) (NH₂OH). nih.gov This is the most prevalent method for preparing this class of compounds. nih.govnih.gov

The reaction involves heating the nitrile with hydroxylamine, which is often generated in situ from hydroxylamine hydrochloride by adding a base like sodium carbonate or triethylamine. nih.govnih.gov The process is typically carried out in a solvent system such as aqueous ethanol (B145695) under reflux. nih.gov The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile group in this compound, leading to the formation of N'-hydroxy-2-(diethylamino)pentanimidamide. Amidoximes themselves are versatile intermediates in the synthesis of other heterocyclic compounds. rsc.org

Table 3: Amidoxime Formation from this compound

| Reagents | Base | Solvent | Product |

|---|

Reactivity of the Tertiary Diethylamino Moiety

The lone pair of electrons on the nitrogen atom of the tertiary diethylamino group confers nucleophilic and basic properties to this part of the molecule.

Participation in Nucleophilic Substitution Reactions

As a tertiary amine, the diethylamino group is a nucleophile and can participate in nucleophilic substitution reactions. researchgate.netlibretexts.org Although its nucleophilicity is somewhat diminished by steric hindrance from the two ethyl groups and the pentanenitrile backbone, it can still react with suitable electrophiles. researchgate.netmasterorganicchemistry.com

A characteristic reaction of tertiary amines is their reaction with alkyl halides to form quaternary ammonium salts. chemguide.co.uk For instance, this compound can react with an alkyl halide like methyl iodide. The nitrogen atom's lone pair attacks the electrophilic carbon of the methyl iodide, displacing the iodide ion and forming a trialkylammonium salt. This results in the formation of a quaternary ammonium salt, specifically N,N-diethyl-N-(1-cyanobutyl)-N-methylammonium iodide. Such reactions are a fundamental pathway for the alkylation of amines. libretexts.org

Table 4: Nucleophilic Substitution Reaction of the Diethylamino Moiety

| Reactant | Electrophile | Solvent | Product |

|---|

Intramolecular Cyclization Pathways and Heterocycle Formation

The structural framework of this compound and its derivatives provides a versatile platform for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These transformations are often triggered by the activation of either the nitrile group or a remote functional group, leading to the formation of new ring structures.

One notable pathway involves the reaction of related 4-(N,N-dialkylamino)-2-phenyl-2-(2-pyridyl)butanenitriles and 5-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)pentanenitrile with ethyl chloroformate. This process proceeds via a cyclization-N-dealkylation sequence to yield indolizinium and quinolizinium (B1208727) salts, respectively. researchgate.netlookchem.com The formation of these fused heterocyclic systems highlights the reactivity of the tertiary amine in conjunction with the appropriately positioned pyridyl and nitrile moieties.

Furthermore, the combination of an aziridine (B145994) ring and a nitrile group within the same molecule offers a convenient entry into aminonitrile chemistry. sciforum.net The intramolecular ring-opening of 2-(ω-cyanoalkyl)aziridines can lead to the formation of various functionalized aminonitriles and subsequently to conformationally constrained heterocycles like aminocyclopropanecarbonitriles. sciforum.net

The synthesis of indole (B1671886) derivatives, a prominent scaffold in medicinal chemistry, can also be achieved from precursors related to aminonitriles. bhu.ac.in For instance, intramolecular Wittig, Horner, and Wadsworth-Emmons reactions have been employed to construct a range of heterocyclic systems, including indoles from appropriately substituted o-acylanilines. clockss.org Another approach involves an oxidation-intramolecular cyclization-elimination sequence starting from 2-alkenylanilines. nih.gov The versatility of alkenyl nitriles is also demonstrated in their reactions with hydrazines to form pyrazole (B372694) derivatives. longdom.org

The table below summarizes key intramolecular cyclization reactions leading to heterocycle formation from aminonitrile derivatives and related precursors.

Table 1: Examples of Intramolecular Cyclization for Heterocycle Synthesis

| Starting Material Type | Reagent/Condition | Resulting Heterocycle | Ref. |

|---|---|---|---|

| 4-(Dialkylamino)-2-pyridyl-butanenitriles | Ethyl chloroformate | Indolizinium salts | researchgate.netlookchem.com |

| 5-(Dimethylamino)-2-pyridyl-pentanenitrile | Ethyl chloroformate | Quinolizinium salts | researchgate.netlookchem.com |

| 2-(ω-Cyanoalkyl)aziridines | Various | Aminocyclopropanecarbonitriles | sciforum.net |

| o-[Diphenylphosphinoylmethyl(alkyl)amino]ketones | Base (LDA or KHMDS) | Indole derivatives | clockss.org |

| Dipeptoids | 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | Pyrrolopyrimidines | nih.gov |

These examples underscore the synthetic utility of the aminonitrile functional group as a key structural element in the strategic design and construction of complex heterocyclic molecules. longdom.orggoogle.com

Oxidative Chemical Modifications of the Carbon Skeleton

The carbon skeleton of this compound is susceptible to various oxidative chemical modifications, which can introduce new functional groups or alter the core structure. These transformations often target the α-carbon to the amine or other positions within the pentyl chain, leveraging the influence of the amino and nitrile groups.

A significant oxidative pathway is the α-cyanation of tertiary amines. This reaction can be achieved using various catalytic systems. For example, an iron-mediated oxidative cyanation of tertiary amines has been developed using benzoyl cyanide with either molecular oxygen or tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This method provides α-cyanated tertiary amines under mild, acid-free conditions. researchgate.net Similarly, ruthenium-catalyzed oxidative cyanation of tertiary amines with sodium cyanide and molecular oxygen also yields the corresponding α-aminonitriles efficiently. organic-chemistry.org These methods allow for the direct functionalization of the C-H bond adjacent to the nitrogen atom.

Enzymatic systems also offer a route for oxidative modification. The oxidation of amino groups in amines or amino acids can activate the Cα–H bond to form imines. rsc.org This imine intermediate becomes a prime target for nucleophilic attack by cyanide, leading to the formation of α-aminonitriles. rsc.org This bio-catalytic approach highlights a green chemistry pathway for synthesizing primary α-aminonitriles and, subsequently, unnatural α-amino acids. rsc.org

A more profound skeletal modification involves carbon-nitrogen transmutation, where a carbon atom within a ring system is replaced by a nitrogen atom. nih.gov While demonstrated on polycyclic arenols, the underlying principles of selective nitrogen insertion via azidative dearomatization, aryl migration, and a ring-opening/ring-closing sequence could conceptually be applied to design novel transformations for complex aminonitrile derivatives. nih.gov This strategy fundamentally rebuilds the molecular skeleton, offering access to N-heteroarenes from non-heterocyclic precursors. nih.gov

The following table presents a summary of selected oxidative modifications applicable to tertiary amines and related structures.

Table 2: Oxidative Modifications of Tertiary Amines and Related Skeletons

| Substrate Type | Reagent/Catalyst | Oxidant | Product Type | Ref. |

|---|---|---|---|---|

| Tertiary Amines | FeSO₄ | O₂ or TBHP | α-Cyanated Tertiary Amines | researchgate.net |

| Tertiary Amines | RuCl₃ | O₂ | α-Aminonitriles | organic-chemistry.org |

| Primary Amines | D-Amino acid oxidase (mutant) | O₂ | α-Aminonitriles (via imine) | rsc.org |

| Polycyclic Arenols | N-Bromosuccinimide, N(nBu)₄N₃, Fe(acac)₂ | --- | N-Heteroarenes | nih.gov |

These oxidative strategies provide powerful tools for the functionalization and diversification of the this compound scaffold, enabling the synthesis of a wide array of valuable chemical entities.

Mechanistic Investigations of Key Reaction Pathways

The synthesis of α-aminonitriles, including this compound, is frequently accomplished through catalyst-mediated reactions, most notably the Strecker reaction. mdpi.com The elucidation of the mechanisms governing these catalytic processes is crucial for optimizing reaction conditions and developing new, more efficient catalysts.

A common mechanistic feature in acid-catalyzed Strecker reactions involves the activation of the carbonyl group of an aldehyde or ketone. For instance, catalysts like formic acid or succinic acid are proposed to activate the carbonyl carbon via hydrogen bonding. mdpi.com This activation facilitates the nucleophilic attack of the amine to form an imine intermediate. Subsequently, the imine is attacked by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to produce the final α-aminonitrile product. mdpi.com

Organocatalysts, particularly those based on thiourea (B124793) or squaramide motifs, employ non-covalent interactions to facilitate the reaction. mdpi.comnih.gov In one proposed mechanism involving a squaramide-based catalyst, the two NH groups of the squaramide activate the imine intermediate through hydrogen bonding. mdpi.com Simultaneously, the basic moiety of the catalyst can activate the cyanide source. mdpi.com An alternative mechanism, investigated through experimental and computational studies for amido-thiourea catalysts, suggests that the catalyst promotes a proton transfer from the cyanide source (HCN or HNC) to the imine. nih.gov This generates a catalyst-bound iminium/cyanide ion pair, which then collapses to form the α-aminonitrile. This pathway highlights the importance of multiple non-covalent interactions in stabilizing the transition state. nih.gov

Metal-based catalysts also play a significant role. Iron-catalyzed oxidative cyanation of tertiary amines is thought to proceed through the formation of an iron-oxo species in the presence of an oxidant. researchgate.net This species then facilitates the oxidation of the tertiary amine, leading to an iminium ion intermediate which is subsequently trapped by the cyanide source. researchgate.net In cobalt-catalyzed [2+2+2] cycloadditions for pyridine (B92270) synthesis, an in-situ generated Co(I) active species is key to the catalytic cycle. rsc.org

A plausible mechanism for the synthesis of a related coumarin (B35378) derivative, 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one, involves the initial formation of an iminium ion from the aldehyde and diethylamine (B46881). researchgate.net This electrophilic iminium species is then attacked by the nucleophilic 4-hydroxycoumarin (B602359) to yield the final product. researchgate.net

The table below outlines the key steps in various catalyst-mediated aminonitrile synthesis mechanisms.

Table 3: Mechanistic Steps in Catalyst-Mediated Aminonitrile Synthesis

| Catalyst Type | Key Mechanistic Steps | Intermediate(s) | Ref. |

|---|---|---|---|

| Brønsted Acid (e.g., Formic Acid) | 1. Carbonyl activation via H-bonding. 2. Imine formation. 3. Nucleophilic attack by cyanide. | Iminium ion | mdpi.com |

| Amido-Thiourea | 1. Proton transfer from HCN to imine. 2. Formation of catalyst-bound ion pair. 3. Collapse of ion pair. | Iminium/cyanide ion pair | nih.gov |

| Iron Salt | 1. Formation of iron-oxo species. 2. Oxidation of tertiary amine. 3. Cyanide attack. | Iminium ion | researchgate.net |

| Organocatalyst (General) | Activation of imine and/or cyanide source via non-covalent interactions (e.g., H-bonding). | Activated imine complex | mdpi.com |

Understanding these diverse catalytic mechanisms allows for the rational design of synthetic routes to α-aminonitriles with improved efficiency and selectivity. nih.gov

Stereoselectivity is a critical aspect of the chemistry of α-aminonitriles, as these compounds are often precursors to chiral molecules such as amino acids. nih.gov A reaction is considered stereoselective when it favors the formation of one stereoisomer over others from a single starting material containing a prostereogenic element. durgapurgovtcollege.ac.in

In the context of aminonitrile synthesis, such as the asymmetric Strecker reaction, stereoselectivity is often induced by a chiral catalyst. rsc.org The catalyst creates a chiral environment that differentiates between the two enantiotopic faces of the imine intermediate. For example, in hydrocyanation reactions catalyzed by chiral amido-thiourea derivatives, the enantioselectivity arises from a complex network of stabilizing and destabilizing non-covalent interactions between the catalyst and the diastereomeric iminium/cyanide ion pair transition states. nih.gov The catalyst essentially lowers the energy of the transition state leading to one enantiomer more than the other. nih.gov

Biocatalytic methods also offer high stereoselectivity. The kinetic resolution of racemic α-aminonitriles using enzymes like nitrilases or nitrile hydratases can provide homochiral N-acylated non-canonical amino acids with excellent stereoselectivity. nih.gov In these processes, the enzyme selectively catalyzes the transformation of one enantiomer of the racemic aminonitrile, leaving the other enantiomer unreacted. nih.gov

The stereochemical outcome of subsequent transformations of aminonitriles is also a key consideration. For instance, the reductive lithiation and cyclization of N-Boc protected α-aminonitriles to form spirocyclic products can be highly stereoselective. acs.org Interestingly, studies have shown that the final configuration is determined during the cyclization step, where both retention and inversion pathways are possible. acs.org In cases where there is a strong thermodynamic preference in the products, the kinetically controlled cyclization often favors the formation of the more stable stereoisomer. acs.org

The principles of stereoselectivity are governed by the energy differences between diastereomeric transition states. durgapurgovtcollege.ac.in For a reaction to be stereoselective, the substrate must possess prostereogenic elements, such as stereoheterotopic faces or ligands. durgapurgovtcollege.ac.in The degree of selectivity, often expressed as diastereomeric excess (de) or enantiomeric excess (ee), is a function of the difference in the free energies of activation (ΔΔG‡) for the pathways leading to the different stereoisomers.

Table 4: Factors Influencing Stereoselectivity in Aminonitrile Reactions

| Reaction Type | Key Factor(s) for Stereoselectivity | Typical Outcome | Ref. |

|---|---|---|---|

| Asymmetric Strecker Reaction | Chiral catalyst (e.g., thiourea derivative) creating diastereomeric transition states. | Enantioenriched α-aminonitriles | nih.gov |

| Biocatalytic Kinetic Resolution | Enzyme's stereospecificity for one enantiomer of the racemic aminonitrile. | Separation of enantiomers, yielding a homochiral product. | nih.gov |

| Reductive Cyclization | Intrinsic preferences of the cyclization transition state (SE2 retention vs. inversion). | Diastereoselective formation of cyclic products. | acs.org |

| Nucleophilic Addition to α-Amino Aldehydes | Chelation control vs. Felkin-Anh model, depending on substrate and reagents. | Diastereoselective formation of amino alcohols. | diva-portal.org |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. For 2-(Diethylamino)pentanenitrile, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. huji.ac.illibretexts.org In the case of this compound, COSY spectra would reveal correlations between the protons of the ethyl groups and the adjacent methylene (B1212753) protons, as well as couplings within the pentanenitrile backbone. This allows for the establishment of contiguous proton networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or HMQC) experiment correlates directly bonded proton and carbon atoms. walisongo.ac.idnih.gov This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, each protonated carbon would show a cross-peak with its attached proton(s), definitively linking the proton and carbon skeletons of the molecule.

Predicted NMR Data for this compound:

As experimental spectra for this compound are not publicly available, predicted NMR data serves as a valuable reference for its structural characterization. The following tables present predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Protons | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.05 (t) |

| CH₂ (ethyl) | 2.55 (q) |

| CH₂ (pentane) | 1.50-1.70 (m) |

| CH (pentane) | 3.20 (t) |

| CH₃ (pentane) | 0.95 (t) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CN | ~120 |

| CH (pentane) | ~55 |

| CH₂ (pentane) | ~30, ~20 |

| CH₃ (pentane) | ~14 |

| CH₂ (ethyl) | ~45 |

| CH₃ (ethyl) | ~13 |

Interactive versions of predicted 2D spectra, such as COSY, HSQC, and HMBC, can be generated using various online prediction tools to visualize the expected correlations. modgraph.co.uknmrdb.orgnmrdb.orgcheminfo.orgnmrdb.orgnmrdb.orgnmrdb.org

Application of Chiral Auxiliaries and Shift Reagents for Enantiomeric and Diastereomeric Differentiation

This compound possesses a chiral center at the carbon atom bearing the nitrile and diethylamino groups. Therefore, it can exist as a pair of enantiomers. The differentiation and quantification of these enantiomers are crucial in many research contexts, particularly in pharmaceutical development, where enantiomers can exhibit different biological activities. americanpharmaceuticalreview.comuvic.ca

NMR spectroscopy, in conjunction with chiral auxiliaries or chiral shift reagents, can be a powerful tool for this purpose. rsc.org

Chiral Auxiliaries: These are chiral molecules that can react with the racemic analyte to form diastereomers. np-mrd.org Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for the quantification of the original enantiomeric ratio. For an amine like this compound, a common approach would be to use a chiral acid to form diastereomeric salts.

Chiral Shift Reagents: These are typically lanthanide-based complexes that can reversibly bind to the analyte. This interaction induces changes in the chemical shifts of the analyte's protons, and the magnitude of this shift can be different for each enantiomer, leading to the separation of their signals in the NMR spectrum.

The choice of the specific chiral auxiliary or shift reagent would depend on the properties of this compound and would require experimental screening to achieve optimal separation of the enantiomeric signals. np-mrd.org

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is an increasingly important technique for determining the purity of a substance or monitoring the progress of a chemical reaction without the need for a specific calibration curve for the analyte. ox.ac.ukmdpi.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

For the purity assessment of this compound, a known amount of a certified internal standard would be added to a precisely weighed sample of the compound. researchgate.net By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the purity can be calculated with high accuracy and precision. ox.ac.ukhmdb.ca

Key considerations for accurate qNMR include:

Ensuring complete relaxation of all nuclei by using an appropriate relaxation delay.

Selecting signals that are well-resolved from any impurity or solvent signals.

Using a high-purity internal standard with known structure and concentration.

This method can also be adapted to monitor the formation of this compound in a reaction mixture over time, providing valuable kinetic data. walisongo.ac.id

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). scispace.com This allows for the unambiguous determination of the elemental composition of the molecular ion of this compound. Given its chemical formula, C₉H₁₈N₂, the expected exact mass can be calculated and compared with the measured value from HRMS to confirm the molecular formula. This is a critical step in the identification of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). uab.edu The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

For this compound, the molecular ion ([M+H]⁺) would be expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for amines and nitriles include:

Alpha-cleavage: The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edulibretexts.org In this compound, this could lead to the loss of a propyl radical to form a stable iminium ion.

Loss of small neutral molecules: The elimination of small, stable molecules like ethene from the diethylamino group can also occur.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR spectroscopy. The study of fragmentation patterns of related aminonitriles provides a basis for predicting the behavior of this compound in an MS/MS experiment. nih.govmdpi.com

Soft Ionization Techniques for Labile Aminonitrile Intermediates

Aminonitriles can be labile intermediates in chemical syntheses, susceptible to degradation or rearrangement under harsh analytical conditions. Soft ionization techniques in mass spectrometry (MS) are indispensable for their characterization, as they impart minimal energy to the analyte molecule during the ionization process, thus preserving its structural integrity. researchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two such prevalent techniques. metwarebio.comuky.edu

ESI is particularly well-suited for analyzing compounds like this compound, especially when coupled with liquid chromatography (LC-ESI-MS). uvic.ca In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. theanalyticalscientist.com As the solvent evaporates, intact ions are transferred into the gas phase. For this compound, analysis in the positive ion mode would be expected to yield a prominent protonated molecular ion, [M+H]⁺. The detection of this ion allows for the unambiguous determination of the molecular weight.

The gentle nature of ESI minimizes in-source fragmentation, which is critical for identifying unstable intermediates that might not survive the high-energy conditions of hard ionization methods like electron ionization (EI). uky.edu While ESI is considered a soft technique, controlled fragmentation can be induced by colliding the isolated parent ion with an inert gas (a process known as tandem mass spectrometry or MS/MS). This allows for detailed structural elucidation by analyzing the resulting fragment ions. researchgate.net The ability to analyze labile species makes ESI-MS a powerful tool for monitoring reactions in real-time and characterizing transient intermediates in the synthesis or degradation pathways involving aminonitriles. uvic.canih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. youtube.com IR spectroscopy measures the absorption of infrared light by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov These two methods are complementary, as a vibrational mode's activity in IR or Raman depends on different physical principles—a change in dipole moment for IR and a change in polarizability for Raman. americanpharmaceuticalreview.com

For this compound, vibrational spectroscopy can confirm the presence of its key functional groups: the nitrile, the tertiary amine, and the alkyl chains.

Nitrile Group (C≡N): The nitrile group gives rise to a very characteristic and easily identifiable absorption band in the IR spectrum. This band is typically sharp and of medium to strong intensity, appearing in the 2260-2200 cm⁻¹ region. Its corresponding signal in the Raman spectrum is also typically strong.

Alkyl and Methylene Groups (C-H): The molecule contains both ethyl and propyl groups. The stretching vibrations of the C-H bonds in these aliphatic chains are observed in the 3000-2850 cm⁻¹ region of both IR and Raman spectra. scifiniti.com Bending vibrations (scissoring, rocking, wagging, and twisting) for the CH₂ and CH₃ groups appear in the fingerprint region, primarily between 1470 cm⁻¹ and 1365 cm⁻¹.

Tertiary Amine (C-N): The stretching vibrations of the C-N bonds of the diethylamino group typically appear in the 1250-1020 cm⁻¹ region of the IR spectrum. These bands can sometimes be difficult to assign definitively as they may overlap with other vibrations in the fingerprint region.

The table below summarizes the expected vibrational frequencies for the primary functional groups within this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Intensity |

|---|---|---|---|---|

| Aliphatic C-H | Stretching | 3000-2850 | IR, Raman | Strong |

| Nitrile (C≡N) | Stretching | 2260-2200 | IR, Raman | Medium-Strong, Sharp (IR) |

| Methylene/Methyl (CH₂/CH₃) | Bending | 1470-1365 | IR, Raman | Variable |

| Tertiary Amine (C-N) | Stretching | 1250-1020 | IR | Medium-Weak |

Chromatographic Methods for Separation and Purity Assessment in Research Samples

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a complex mixture. researchgate.net This separation is crucial for assessing the purity of a synthesized compound like this compound and for monitoring the progress of a chemical reaction by quantifying reactants, intermediates, and products.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is ideally suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC-MS analysis.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column. As each separated compound elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI).

The resulting mass spectrum provides a molecular fingerprint. For this compound, the fragmentation pattern would be predictable. The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium cation. For this molecule, the most likely fragmentation would involve the loss of a propyl radical to form the diethylaminium-ethylidene ion, which would appear as the base peak in the spectrum.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structure | Notes |

|---|---|---|---|

| 155 | [M]⁺ | [C₉H₁₈N₂]⁺ | Molecular Ion (may be weak or absent) |

| 126 | [M - C₂H₅]⁺ | [C₇H₁₃N₂]⁺ | Loss of an ethyl group |

| 86 | [M - C₄H₇N]⁺ | [CH₂=N(C₂H₅)₂]⁺ | Alpha-cleavage, loss of propylnitrile radical. Expected base peak. |

| 72 | [N(C₂H₅)₂]⁺ | [N(C₂H₅)₂]⁺ | Diethylamino fragment |

High-performance liquid chromatography (HPLC) is an essential analytical technique for separating compounds that are non-volatile or thermally labile. who.int It is particularly valuable for analyzing the complex mixtures generated during organic synthesis. researchgate.net The separation of this compound from its starting materials, byproducts, or subsequent reaction products can be effectively achieved using HPLC.

A common mode of HPLC for this type of analysis is reversed-phase HPLC (RP-HPLC), which employs a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. nih.gov A typical mobile phase for analyzing a moderately polar compound like an aminonitrile would consist of a gradient mixture of water (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and control ionization if coupled to a mass spectrometer) and an organic solvent such as acetonitrile. researchgate.netnih.gov

During an RP-HPLC run, less polar compounds are retained longer on the column, while more polar compounds elute earlier. By carefully optimizing the mobile phase gradient, a high-resolution separation of all components in the reaction mixture can be achieved. Detection is commonly performed using a UV detector or, for greater sensitivity and structural confirmation, a mass spectrometer (LC-MS). This allows for accurate purity assessment of the isolated this compound and quantitative tracking of reaction kinetics.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are central to exploring the electronic structure and energy of a molecule. These calculations can predict stable conformations, vibrational spectra, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of 2-(diethylamino)pentanenitrile. Geometry optimization using DFT would identify the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.

Following geometry optimization, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. For this compound, this would involve calculating the stretching and bending frequencies of its various bonds, such as the C-N, C-C, C-H, and the C≡N nitrile group. While specific data for this compound is not available, a hypothetical table of DFT-calculated vibrational frequencies for a similar aminonitrile is presented below for illustrative purposes.

Illustrative DFT-Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Nitrile | 2245 |

| C-N Stretch | Diethylamino | 1150 |

| CH₂ Scissoring | Alkyl Chain | 1460 |

| CH₃ Rocking | Ethyl Groups | 1380 |

Note: This data is illustrative and not based on actual calculations for this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate energy calculations. For this compound, high-accuracy energy calculations would be valuable for determining its precise enthalpy of formation and for comparing the relative energies of different isomers or conformers.

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions where an electron is likely to be accepted, highlighting sites for nucleophilic attack. For this compound, the nitrogen atom of the diethylamino group would be expected to have a significant contribution to the HOMO, while the nitrile carbon would likely be a major contributor to the LUMO.

Electron density distribution maps would visually represent the regions of high and low electron density within the molecule, further clarifying its reactive sites.

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for mapping out the step-by-step process of a chemical reaction, identifying transient intermediates and the transition states that connect them.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Computational methods can be used to locate and characterize the geometry of transition states. Once the transition state is identified, its energy can be calculated, and the activation energy for the reaction can be determined as the energy difference between the reactants and the transition state. This information is critical for predicting the rate of a chemical reaction.

By connecting reactants, transition states, and products, a complete reaction pathway can be mapped. The energetic profile of this pathway provides a visual representation of the energy changes that occur throughout the course of the reaction. For a reaction involving this compound, such as its hydrolysis or reduction, a computational study could reveal whether the reaction proceeds through a concerted one-step mechanism or a multi-step pathway involving intermediates.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering a window into the conformational landscape and the effects of the surrounding environment. mdpi.commdpi.com For this compound, MD simulations would be instrumental in understanding the flexibility of its pentyl chain and the rotational freedom around the various single bonds. Such simulations could identify the most stable low-energy conformations of the molecule in the gas phase or in different solvents.

The choice of solvent can significantly influence the photochemical and photophysical pathways of a molecule by altering the energies of its electronic states. bohrium.com MD simulations can explicitly model solvent-solute interactions, revealing how molecules like water, ethanol (B145695), or less polar solvents might stabilize or destabilize certain conformers of this compound. This is achieved by calculating interaction energies and analyzing the radial distribution functions of solvent molecules around specific functional groups of the solute. ontosight.ai While no specific data exists for this compound, the general principles of MD simulations suggest that polar solvents would likely interact strongly with the nitrile and diethylamino groups.

Prediction of Spectroscopic Parameters through Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netacs.org These predictions are valuable for confirming experimental data and for assigning spectral features to specific structural elements of a molecule.

For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. The accuracy of these predictions often depends on the chosen functional and basis set, and can be improved by considering the effects of different conformers and the solvent environment. researchgate.net Similarly, computational methods can generate a theoretical IR spectrum, identifying the characteristic vibrational frequencies for the C≡N (nitrile) and C-N (amino) bonds, as well as the various C-H stretching and bending modes of the alkyl chains. nih.gov Although experimental IR spectra for related compounds are available, specific computational predictions for this compound are absent from the literature. nih.gov

Table 1: Hypothetical Data Table of Predicted Spectroscopic Parameters for this compound

Since no published computational data for this compound is available, the following table is a hypothetical representation of what such data might look like. The values are for illustrative purposes only and are not based on actual calculations.

| Parameter | Predicted Value (Illustrative) |

| ¹³C NMR Shift (C≡N) | 120 ppm |

| ¹H NMR Shift (CH adjacent to CN) | 3.5 ppm |

| IR Frequency (C≡N stretch) | 2245 cm⁻¹ |

This table is for illustrative purposes only, as no specific computational studies on this compound have been found.

Structure-Reactivity Relationship (SAR) Studies from a Theoretical Perspective

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or chemical reactivity. nih.gov From a theoretical perspective, this can be achieved through Quantitative Structure-Activity Relationship (QSAR) models, which use computational descriptors to predict the activity of compounds. researchgate.net

For this compound, a theoretical SAR study would involve calculating various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric parameters, and lipophilicity. These descriptors could then be correlated with a hypothetical activity, for instance, its potential as an inhibitor for a specific enzyme. The nitrile group, a known pharmacophore, often participates in hydrogen bonding or acts as a bioisostere for other functional groups. nih.gov Computational docking studies could further elucidate how this compound might interact with a biological target at the molecular level. However, the literature lacks any such specific SAR or QSAR studies for this compound.

Applications of 2 Diethylamino Pentanenitrile and Its Derivatives in Organic and Materials Science

A Flexible Foundation for Complex Molecules

The true strength of 2-(Diethylamino)pentanenitrile lies in its capacity to act as a versatile synthetic building block. Organic building blocks are fundamental functionalized molecules essential for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The presence of both a nitrile and a tertiary amine group within the same molecule allows for a diverse range of chemical transformations. ontosight.ai This dual functionality makes it a valuable intermediate in the synthesis of intricate organic compounds, particularly in the pharmaceutical industry where it can be a precursor to molecules with specific biological activities. ontosight.ai The ability to participate in various reactions makes it a key component in the organic chemist's toolbox for constructing sophisticated molecular frameworks. rsc.org

A Key Player in Multi-Step Organic Syntheses

In the intricate world of multi-step organic synthesis, where complex molecules are built up piece by piece, intermediates like this compound are crucial. Multi-step synthesis often involves a series of reactions where the product of one step becomes the starting material for the next. rsc.orgyoutube.com The unique reactivity of α-aminonitriles, the class of compounds to which this compound belongs, makes them valuable intermediates in the synthesis of natural products and other complex targets. researchgate.net Their ability to undergo various transformations allows for the strategic introduction of different functional groups and the construction of elaborate molecular skeletons. researchgate.netnevadogroup.com

Paving the Way for Novel Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. semanticscholar.org Aminonitrile intermediates, including derivatives of this compound, have proven to be valuable precursors in the synthesis of novel heterocyclic systems. rsc.org For instance, the reaction of aminonitriles with other reagents can lead to the formation of various nitrogen-containing heterocycles. rsc.orgbeilstein-journals.org This approach provides a powerful strategy for accessing diverse and complex heterocyclic scaffolds that may exhibit interesting biological or material properties. nih.gov

Integration into Polymeric Structures and Macromolecular Systems

The application of this compound extends beyond small molecule synthesis into the realm of polymer chemistry. The functional groups present in this compound can be utilized to incorporate it into larger macromolecular structures. researchgate.net For example, the nitrile or amine group could potentially be involved in polymerization reactions or be used to modify existing polymers, thereby tailoring their properties for specific applications. The integration of such functional monomers can influence the final properties of the polymer, such as its solubility, thermal stability, and mechanical behavior. industrialchemicals.gov.aunih.gov This allows for the design of new materials with customized characteristics.

A Role in Ligand Design for Coordination Chemistry and Catalysis

In the field of coordination chemistry, ligands play a central role in determining the properties and reactivity of metal complexes. uni-wuerzburg.dersc.org The nitrogen atom of the diethylamino group in this compound can act as a donor, allowing it to coordinate with metal ions. This opens up the possibility of using it or its derivatives as ligands in the design of new catalysts. tue.nl The specific structure and electronic properties of the ligand can have a profound impact on the catalytic activity and selectivity of the resulting metal complex. nih.govmdpi.com While direct applications of this compound in this area are not extensively documented, the principles of ligand design suggest its potential utility.

Potential as Chemical Probes for Investigating Chemical Systems

Chemical probes are essential tools for studying and understanding complex biological and chemical systems. nih.govcore.ac.uk These molecules are designed to interact with specific targets and report back on their environment or function. researchgate.net While there is no direct evidence of this compound itself being used as a chemical probe, its structural motifs are found in molecules designed for such purposes. olemiss.edu The development of derivatives of this compound could potentially lead to new chemical probes for investigating a variety of chemical and biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.